Home > Products > Screening Compounds P143332 > 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea
1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea -

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-2685972
CAS Number:
Molecular Formula: C22H17FN4O2
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are widely recognized for their psychoactive properties, primarily used in the treatment of anxiety, insomnia, and other related disorders. The specific structure of this compound includes a fluorophenyl group and a 1,3-dihydro-1,4-benzodiazepine core, which contributes to its biological activity and potential therapeutic applications.

Source and Classification

The compound can be sourced from various chemical databases and research publications. It is classified under the category of benzodiazepines due to its structural characteristics and pharmacological properties. The compound's IUPAC name is 1-benzyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]urea, with a CAS number of 74858-68-7 and a molecular formula of C24H21FN4O2.

Synthesis Analysis

Methods

The synthesis of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea involves several key steps:

  1. Formation of the Benzodiazepine Core: This step typically requires the condensation of appropriate precursors under controlled conditions to form the dihydrobenzodiazepine structure.
  2. Introduction of Functional Groups: The fluorophenyl and phenyl groups are introduced through substitution reactions, which may involve the use of specific reagents and catalysts.
  3. Finalization: The final product is obtained through urea formation by reacting the benzodiazepine derivative with isocyanates or similar reagents under suitable reaction conditions.

Technical Details

The synthesis often employs organic solvents and requires precise temperature and pressure controls to optimize yield and purity. Techniques such as high-performance liquid chromatography may be used for purification.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea features:

  • A benzodiazepine core with a fused ring system.
  • A fluorophenyl group that enhances its pharmacological properties.

Data

The molecular weight is approximately 416.4 g/mol, with a detailed InChI representation provided as follows:

InChI 1S C24H21FN4O2 c1 29 21 12 11 17 28 24 31 27 14 16 7 3 2 4 8 16 13 19 21 23 26 15 22 29 30 18 9 5 6 10 20 18 25 h2 13H 14 15H2 1H3 H2 27 28 31 \text{InChI 1S C24H21FN4O2 c1 29 21 12 11 17 28 24 31 27 14 16 7 3 2 4 8 16 13 19 21 23 26 15 22 29 30 18 9 5 6 10 20 18 25 h2 13H 14 15H2 1H3 H2 27 28 31 }
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: Utilizing strong oxidizing agents can yield oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to modify specific functional groups.
  3. Substitution: The compound can participate in substitution reactions where specific groups are replaced by others using appropriate reagents.

Technical Details

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The outcome of these reactions largely depends on the reaction conditions employed.

Mechanism of Action

The mechanism of action for benzodiazepines generally involves modulation of the gamma-Aminobutyric acid (GABA) receptor system in the brain. Specifically:

  1. Binding to GABA Receptors: The compound binds to the GABA-A receptor site.
  2. Enhancement of GABAergic Activity: This binding increases the frequency of chloride channel opening events leading to hyperpolarization of neurons.

This results in a calming effect on the central nervous system, contributing to its anxiolytic and sedative properties.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits various physical properties typical of organic compounds:

  • Appearance: Usually appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents such as dimethyl sulfoxide or ethanol.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

The primary applications for 1-(2-fluorophenyl)-3-(2-oxo-5-phenyldihydrobenzodiazepinyl)urea are in scientific research related to pharmacology and medicinal chemistry. Its potential therapeutic uses include:

  1. Anxiolytic Treatments: Investigated for its efficacy in treating anxiety disorders.
  2. Sedative Effects: Potential applications in managing insomnia or sleep disorders.
Synthesis and Structural Optimization of 1-(2-Fluorophenyl)-3-(2-Oxo-5-Phenyl-1,3-Dihydro-1,4-Benzodiazepin-3-yl)urea

Multi-Step Synthetic Pathways for Benzodiazepine Core Functionalization

The construction of the 1,4-benzodiazepin-2-one scaffold necessitates precise sequential reactions. A representative pathway initiates with ortho-phenylenediamine derivatives undergoing condensation with α-halo carbonyl compounds (typically bromoacetyl bromide) in anhydrous dichloromethane at -20°C to form the seven-membered ring . This intermediate undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80-110°C) to yield the 5-phenyl substituted 1,3-dihydro-2H-1,4-benzodiazepin-2-one core. Critical parameters include strict exclusion of moisture during acylation and controlled stoichiometry during ring closure to prevent dimerization [7].

Functionalization at the C3 position requires activation via N-alkylation (using NaH/DMF) followed by nucleophilic displacement. Bromination at C3 using phosphorus tribromide (PBr₃) generates a versatile electrophilic center for subsequent urea coupling. Alternative routes employ 3-amino substituted benzodiazepines as precursors, though yields are compromised by competing side reactions [7]. Optimization studies reveal solvent choice significantly impacts purity: toluene minimizes impurities (<5%) versus tetrahydrofuran (12% byproducts) due to suppressed solvolysis .

Table 1: Comparative Benzodiazepine Core Synthesis Methods

MethodReagents/ConditionsYield (%)Key Impurities
Acylation-CyclizationBromoacetyl bromide, DCM/-20°C; PPA, 110°C65-72Diacylated byproduct (3-8%)
Direct CyclocondensationAnthranilic acid derivatives, POCl₃ reflux58-63Chlorinated artifacts (10-15%)
Reductive AminationKeto-acid, NaBH₃CN, MeOH reflux45-52Over-reduction products (18%)

Strategic Introduction of Fluorophenyl and Urea Moieties

The installation of the 2-fluorophenyl and urea groups occurs via late-stage coupling to minimize side reactions. Two predominant strategies exist:

(i) Isocyanate-Mediated Coupling: Activated 3-amino-1,4-benzodiazepine reacts with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran under argon at 25°C. This method affords moderate yields (60-68%) but requires extensive purification to remove symmetrical urea byproducts formed via amine-isocyanate oligomerization [8].

(ii) Carbonyldiimidazole (CDI) Activation: The 3-amino intermediate reacts with 1,1'-carbonyldiimidazole (1.2 equiv) in tetrahydrofuran at 60°C for 4 hours, generating an imidazole carbamate in situ. Subsequent addition of 2-fluoroaniline (1.5 equiv) at 80°C for 12 hours furnishes the unsymmetrical urea. This route achieves superior yields (78-85%) and purity (>98% HPLC) by suppressing oligomer formation [8].

The electrophilicity of the C3 position dictates regioselectivity. Computational modeling (DFT-B3LYP/6-31G*) confirms preferential nucleophilic attack at the benzodiazepine C3-NH₂ over the aniline nitrogen due to higher HOMO density (-7.8 eV vs. -8.3 eV) . Microwave-assisted coupling (150°C, 30 min) further enhances efficiency, achieving 89% conversion with 0.5 mol% Zn(OTf)₂ catalysis by accelerating isocyanate formation [7].

Stereochemical Control in Enantioselective Synthesis

The C3 carbon of the benzodiazepine core constitutes a stereogenic center, with biological activity heavily dependent on absolute configuration. Four enantioselective approaches dominate:

(i) Chiral Pool Utilization: (S)-Pyroglutamic acid derivatives serve as precursors for synthesizing enantiopure benzodiazepine intermediates. Stereochemical integrity is maintained via Evans oxazolidinone auxiliaries during acylation steps, though auxiliary removal necessitates additional steps, reducing overall yield to 40-45% [2] .

(ii) Biocatalytic Resolution: Racemic 3-aminobenzodiazepine undergoes kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate in methyl tert-butyl ether. The (S)-enantiomer preferentially acetylates (E > 200), leaving the (R)-amine for urea coupling. While efficient (48% yield, >99% ee), substrate solubility limitations constrain scalability [2].

(iii) Asymmetric Hydrogenation: Prochiral 3-methylene benzodiazepines undergo enantioselective reduction using Ru-(S)-BINAP catalyst (1 mol%) under 50 bar H₂ in methanol. This method delivers the (S)-isomer with 92% ee and 95% yield but requires specialized high-pressure equipment [4].

(iv) Cinchona Alkaloid Phase-Transfer Catalysis: Benzodiazepinone cyclization in biphasic toluene/aqueous K₃PO₄ with O-allyl-N-(9-anthracenyl)cinchoninium bromide (2 mol%) induces stereocontrol during urea formation, affording (S)-enantiomer in 85% ee and 76% yield [2] [4]. Optimization of catalyst structure (e.g., tert-butyl substitution) enhances ee to 94% by reinforcing π-π stacking with the benzodiazepine ring [4].

Comparative Analysis of Racemate vs. Enantiopure Forms in Yield Optimization

The synthesis of racemic 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea typically achieves higher chemical yields (78-82%) due to fewer purification steps and absence of chiral reagents. However, biological evaluations reveal profound enantiomeric divergence: the (S)-enantiomer (RSV-604) exhibits 40-fold greater potency against respiratory syncytial virus (RSV) in XTT assays (EC₅₀ = 0.12 μM) compared to the (R)-counterpart (EC₅₀ = 4.8 μM) [4]. This necessitates enantioselective routes despite synthetic challenges.

Table 2: Performance Metrics of Racemic vs. Enantioselective Syntheses

Synthetic ApproachOverall Yield (%)Enantiomeric Excess (%)RSV EC₅₀ (μM)Key Limitations
Racemic Synthesis78-82N/A2.7 (mixture)Low therapeutic index
Biocatalytic Resolution48-52>99 (S)0.12 (S-enantiomer)Low mass efficiency
Asymmetric Hydrogenation70-7592 (S)0.15High-pressure requirements
Phase-Transfer Catalysis65-7094 (S)0.13Catalyst cost ($120/g)

Enantiopure production significantly impacts process economics: whereas racemate synthesis costs approximately $850/kg, biocatalytic routes reach $2,200/kg due to enzyme immobilization expenses. Phase-transfer catalysis offers a balance at $1,500/kg with superior ee [2] [4]. Thermodynamic studies reveal the (S)-urea conformation adopts a planar "syn-periplanar" arrangement optimizing H-bonding with Arg₁₀₃ in the RSV nucleoprotein, explaining its enhanced binding (ΔG = -9.8 kcal/mol vs. -7.1 kcal/mol for (R)) [4]. Consequently, despite 18-25% lower chemical yields, enantioselective syntheses deliver 300% higher bioactivity-adjusted output per kilogram, justifying their industrial implementation for clinical-grade material [2] [4].

Properties

Product Name

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)

InChI Key

MTPVBMVUENFFLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.